molecular formula C10H12ClNO3 B13503579 (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride

(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13503579
M. Wt: 229.66 g/mol
InChI Key: BFSKCELTRVNFEO-UHFFFAOYSA-N
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Description

(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dioxane and water, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1s,3s)-3-Hydroxy-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride stands out due to its unique combination of a hydroxy group and a pyridin-2-yl group on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-hydroxy-3-pyridin-2-ylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c12-9(13)7-5-10(14,6-7)8-3-1-2-4-11-8;/h1-4,7,14H,5-6H2,(H,12,13);1H

InChI Key

BFSKCELTRVNFEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=N2)O)C(=O)O.Cl

Origin of Product

United States

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